Terminal Group Differentiation: Benzamide vs. Carbanilate
The target compound (34759-42-7) possesses a benzamide terminal group (–CONH–Ph, C22H22N4O, MW 358.44) in contrast to the carbanilate (–OCONH–Ph) terminus of Disperse Yellow 49 (CAS 54824-37-2, C21H22N4O2, MW 362.43) and the ethyl carbanilate variant (CAS 6858-49-7, C22H22N4O2, MW 374.44). This benzamide-for-carbanilate substitution reduces molecular weight by 3.99 g/mol (1.1%) versus DY49 and by 16.00 g/mol (4.3%) versus the ethyl carbanilate, while simultaneously reducing the hydrogen-bond acceptor count from 5 (carbanilate, two carbonyl oxygens) to 4 (benzamide, one carbonyl oxygen) . The polar surface area of the target compound is 79.92 Ų, which is lower than would be predicted for the carbanilate analogs due to the absence of the second carbonyl oxygen .
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW: 358.44 g/mol; H-Bond Acceptor: 4; H-Bond Donor: 1; PSA: 79.92 Ų; Formula: C22H22N4O |
| Comparator Or Baseline | DY49 (54824-37-2): MW 362.43 g/mol, H-Bond Acceptor: 5, Formula: C21H22N4O2; Ethyl carbanilate (6858-49-7): MW 374.44 g/mol, H-Bond Acceptor: 5, Formula: C22H22N4O2 |
| Quantified Difference | MW difference: –3.99 g/mol (–1.1%) vs. DY49; –16.00 g/mol (–4.3%) vs. ethyl carbanilate. H-Bond Acceptor count: –1 vs. both carbanilate analogs. |
| Conditions | Calculated from molecular formula and structure; PSA and H-bond counts from ChemSrc database entries. |
Why This Matters
Reduced hydrogen-bond acceptor capacity and lower PSA predict decreased water solubility and altered dye-fiber hydrogen-bonding interactions, making the benzamide derivative more hydrophobic and potentially more suited to polyester dyeing under thermosol conditions where excessive water solubility is detrimental to dye uptake.
